molecular formula C11H10N2O2 B1367836 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 912763-39-4

5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B1367836
CAS No.: 912763-39-4
M. Wt: 202.21 g/mol
InChI Key: CNLNCZGCAPCOQO-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of pyrazinones. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dihydropyrazinone core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate diketone or ketoester. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazinone ring. Common solvents used in this synthesis include ethanol, methanol, and acetonitrile. The reaction temperature is generally maintained between 50°C to 100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts, such as palladium or platinum, can also be employed to increase the reaction rate and yield. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under varying conditions of temperature and solvent.

Major Products

The major products formed from these reactions include oxidized pyrazinone derivatives, reduced dihydropyrazinones, and substituted phenylpyrazinones.

Scientific Research Applications

5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylhydrazine: A precursor in the synthesis of 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one.

    1,2-Dihydropyrazin-2-one: A structurally similar compound lacking the methoxyphenyl group.

    2-Methoxyphenylpyrazine: A compound with a similar phenyl ring substitution but different core structure.

Uniqueness

This compound is unique due to the presence of both the methoxyphenyl group and the dihydropyrazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-8(10)9-6-13-11(14)7-12-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLNCZGCAPCOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CNC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587598
Record name 5-(2-Methoxyphenyl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-39-4
Record name 5-(2-Methoxyphenyl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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